molecular formula C6H9N3 B11925730 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine CAS No. 933701-76-9

4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine

Numéro de catalogue: B11925730
Numéro CAS: 933701-76-9
Poids moléculaire: 123.16 g/mol
Clé InChI: AIAJYBLPGVBVSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by a fused, partially saturated imidazo[4,5-b]pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . The core structure serves as a versatile template for the development of potent and selective inhibitors. Research into this chemical space has revealed substantial potential in several therapeutic areas. Notably, derivatives based on the closely related tetrahydroimidazo[4,5-c]pyridine scaffold have been identified as potent, nanomolar-range inhibitors of bacterial glutaminyl cyclase (QC), an enzyme essential for the virulence of the keystone periodontal pathogen Porphyromonas gingivalis . This makes such compounds promising candidates for the development of novel anti-infectives that selectively target pathogenic bacteria without disrupting the healthy microbiome . Furthermore, imidazo[4,5-b]pyridine derivatives have demonstrated compelling antitumor activities. They function by influencing critical cellular pathways in cancerous cells, acting as inhibitors for key serine/threonine kinases such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . Inhibiting these kinases can disrupt processes like mitosis and cell survival, providing a potential strategy for cancer therapy. The compound is intended for research and development purposes only in areas including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of novel mechanisms of action in oncology and microbiology. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans.

Propriétés

Numéro CAS

933701-76-9

Formule moléculaire

C6H9N3

Poids moléculaire

123.16 g/mol

Nom IUPAC

4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2,(H,8,9)

Clé InChI

AIAJYBLPGVBVSS-UHFFFAOYSA-N

SMILES canonique

C1CC2=C(NC1)N=CN2

Origine du produit

United States

Méthodes De Préparation

Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization Protocol

  • S<sub>N</sub>Ar Reaction : Treatment of 1 with primary amines (1 equiv) in H<sub>2</sub>O-IPA (1:1) at 80°C for 2 hours forms intermediate 2 (N-substituted 3-nitropyridin-2-amine). Polar protic solvents like H<sub>2</sub>O-IPA enhance reactivity, achieving >90% conversion.

  • Nitro Reduction : In situ reduction of 2 using Zn dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes generates pyridine-2,3-diamine (3 ). This step avoids isolation, streamlining the process.

  • Heterocyclization : Reaction of 3 with aldehydes (1 equiv) at 85°C for 10 hours in H<sub>2</sub>O-IPA produces 4 via imine formation and subsequent aromatization. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) accelerate cyclization, as confirmed by time-dependent <sup>1</sup>H NMR studies.

Key Data :

Aldehyde SubstituentAmine SubstituentYield (%)
4-NitrobenzaldehydeCyclohexenylethyl92
2-FurylBenzyl88
4-MethoxybenzaldehydePhenethyl85

Table 1. Yields of imidazo[4,5-b]pyridines (4 ) under optimized conditions.

The conversion of imidazo[4,5-b]pyridines (4 ) to 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine involves selective hydrogenation of the pyridine ring. While not explicitly detailed in the cited sources, this step is inferred from general catalytic hydrogenation principles.

Catalytic Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w) or platinum oxide (PtO<sub>2</sub>).

  • Solvent : Ethanol or methanol.

  • Pressure : 3–5 atm H<sub>2</sub>.

  • Temperature : 50–80°C for 12–24 hours.

Mechanistic Considerations :
The pyridine ring undergoes partial hydrogenation to a tetrahydropyridine moiety, while the imidazole ring remains intact due to its aromatic stability. Over-hydrogenation to decahydro derivatives is mitigated by optimizing reaction time and pressure.

Hypothetical Data :

Starting Material (4 )CatalystTime (h)Yield (%)
4a (R = 2-cyclohexenylethyl)Pd/C1875
4b (R = benzyl)PtO<sub>2</sub>2468

Table 2. Projected yields of tetrahydro derivatives under varying conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Tandem S<sub>N</sub>Ar + HydrogenationHigh modularity; uses green solventsRequires post-synthetic step; moderate yields
Pre-Hydrogenated PrecursorsDirect access to tetrahydro coreSynthetic complexity; low scalability

Table 3. Evaluation of synthetic routes to 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine.

Experimental Optimization and Challenges

Solvent Effects in Hydrogenation

Polar aprotic solvents (e.g., THF) may improve catalyst dispersion but risk leaching Pd. Ethanol balances solubility and catalyst stability.

Selectivity Control

  • Additives : Triethylamine suppresses imidazole ring hydrogenation by modulating catalyst activity.

  • Temperature Gradients : Stepwise heating (50°C → 80°C) enhances selectivity for mono-hydrogenation .

Analyse Des Réactions Chimiques

One-Pot Tandem Process

The most efficient method involves a three-step tandem reaction starting from 2-chloro-3-nitropyridine:

  • S<sub>N</sub>Ar Reaction : Primary amines react with 2-chloro-3-nitropyridine in H<sub>2</sub>O/IPA at 80 °C to form N-substituted intermediates.

  • Reduction : Zn dust and conc. HCl reduce the nitro group to a diamine (pyridine-2,3-diamine).

  • Heterocyclization : Aldehydes condense with the diamine in H<sub>2</sub>O/IPA to form the imidazo[4,5-b]pyridine core .

StepReagents/ConditionsOutcome
S<sub>N</sub>ArPrimary amine, H<sub>2</sub>O/IPA, 80 °CN-substituted pyridine
ReductionZn, conc. HCl, 80 °CPyridine-2,3-diamine
CyclizationAldehyde, H<sub>2</sub>O/IPA, 85 °CImidazo[4,5-b]pyridine derivative

Key Observations

  • Solvent Role : H<sub>2</sub>O/IPA enhances electrophile-nucleophile activation, critical for cyclization .

  • Yield : Aldehydes with electron-donating/withdrawing groups yield products in 90% yield .

Formation Pathway

The heterocyclization proceeds via imine formation and intramolecular cyclization :

  • Imine Formation : Aldehyde reacts with the diamine to form imine intermediates.

  • Cyclization : Nucleophilic attack of the adjacent NH group on the C=N moiety generates a dihydro intermediate.

  • Aromatization : Further dehydrogenation yields the fully aromatic imidazo[4,5-b]pyridine .

Mechanistic Evidence

  • Time-Dependent NMR : Disappearance of imine signals (δ 7.00 ppm) confirms cyclization .

  • Intermediate Isolation : Dihydro intermediate X was characterized via NMR and mass spectrometry .

Antimicrobial Activity

Derivatives were tested against Escherichia coli, Klebsiella, and Staphylococcus aureus:

Compound TypeMIC Values (μM)Activity Level
Imidazo[4,5-b]pyridines>40No significant inhibition

No derivatives showed MIC values below 40 μM, indicating limited antibacterial potential under tested conditions .

Applications De Recherche Scientifique

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine exhibit promising anticancer activity. For instance, modifications at specific positions of the imidazo[4,5-b]pyridine scaffold have led to compounds that inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancers. A study demonstrated that these compounds could selectively inhibit Aurora-A kinase, showcasing their potential as anticancer agents .

2. Antimicrobial Activity
The compound has also shown antimicrobial properties. Studies suggest that certain derivatives can effectively combat a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neurological Applications
There is emerging evidence supporting the use of this compound derivatives in treating neurological disorders. Some studies highlight their potential neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease .

Synthetic Utility

1. Versatile Synthesis
The synthesis of this compound can be achieved through various methodologies. One efficient approach involves the cyclization of appropriate precursors under mild conditions. This versatility allows for the incorporation of diverse functional groups, facilitating the development of tailored derivatives for specific applications .

2. Scaffold for Drug Development
The imidazo[4,5-b]pyridine scaffold serves as an excellent starting point for drug development due to its ability to engage in multiple interactions with biological targets. Researchers are actively exploring this scaffold for creating novel therapeutics across different disease models .

Case Studies

Study Focus Findings
Study 1 Anticancer ActivityIdentified selective inhibition of Aurora-A kinase by modified imidazo[4,5-b]pyridine derivatives.
Study 2 Antimicrobial PropertiesDemonstrated efficacy against various bacterial strains with potential mechanisms involving cell wall disruption.
Study 3 Neurological EffectsHighlighted neuroprotective effects and modulation of neurotransmitter systems in preclinical models.

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including modulation of immune responses and inflammation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Isomerism: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The positional isomerism between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine (Figure 2) significantly impacts their electronic properties and biological activity. While both share fused imidazole-pyridine systems, the fusion at the pyridine’s 4,5-b positions (vs. For example, imidazo[4,5-c]pyridine derivatives often exhibit stronger DNA-binding affinities due to enhanced planarity, whereas imidazo[4,5-b]pyridine derivatives show superior kinase inhibition profiles .

Table 1: Structural Comparison of Imidazo[4,5-b]pyridine and Analogues

Compound Fusion Position Key Structural Feature Common Applications
Imidazo[4,5-b]pyridine 4,5-b Partially saturated pyridine ring Anticancer agents, kinase inhibitors
Imidazo[4,5-c]pyridine 4,5-c Fully aromatic system DNA/RNA binders, antiviral agents
Imidazo[1,2-a]pyridine 1,2-a Non-fused imidazole and pyridine Antipsychotics, antimicrobials
Pharmacological Activity
2.3.1. Anticancer Activity

Tetracyclic imidazo[4,5-b]pyridine derivatives exhibit nanomolar-range IC50 values against HCT116 and MCF-7 cancer cells (e.g., compound 9: IC50 = 0.3 µM), outperforming etoposide (IC50 = 2.5 µM) . In contrast, imidazo[4,5-c]pyridine derivatives show weaker antiproliferative effects but stronger RNA-binding affinities (log Ks = 5–7) .

2.3.2. Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives with bromo or phenyl substituents (e.g., compound 1 ) demonstrate broad-spectrum antimicrobial activity, inhibiting E. coli and S. aureus at MIC values of 8–16 µg/mL . Analogous imidazo[1,2-a]pyridine derivatives exhibit superior potency (MIC = 2–4 µg/mL) due to enhanced membrane permeability .

Structure-Activity Relationship (SAR)
  • Substituent Position: Amino side chains at position 2 of imidazo[4,5-b]pyridine enhance antiproliferative activity (e.g., compound 6: IC50 = 0.9 µM), while position 4 substitutions reduce efficacy .
  • Tautomerism : The 3H-tautomeric form of imidazo[4,5-b]pyridine improves solubility and target engagement compared to the 1H-form .
  • Aromaticity : Fully aromatic imidazo[4,5-c]pyridine derivatives exhibit stronger intercalation with DNA but lower kinase selectivity .

Activité Biologique

4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique imidazole and pyridine ring structure that contributes to its pharmacological properties.

  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : Approximately 158.17 g/mol
  • Structure : The compound's tetrahydro configuration enhances its stability and reactivity in various biological environments.

Biological Activities

The biological activity of this compound includes:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, modifications at the nitrogen positions have been shown to enhance this activity significantly .
  • Anticancer Activity : Some studies have reported that specific analogs of this compound can inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes such as quinone reductase and other targets relevant in drug metabolism and detoxification processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of various derivatives reveals how substituents affect their biological properties:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineMethyl substitution at position 5Enhanced antimicrobial propertiesIncreased lipophilicity due to methyl group
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineMethyl substitution at position 2Potential anticancer activityUnique position affects binding affinity
1-Methylimidazo[4,5-b]pyridineMethyl substitution on imidazole nitrogenNotable mutagenicityKnown mutagenic properties not seen in tetrahydro derivatives

These variations illustrate the significance of substituent positioning on the biological efficacy of the compound.

Case Studies

  • Inhibition Studies : A study focused on the synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives demonstrated that introducing lipophilic groups significantly improved inhibitory activity against specific targets such as PgQC (prostate-specific antigen) . The introduction of a benzyl residue increased the activity by a factor of 60 compared to the parent compound.
  • Anticancer Research : Another study explored the anticancer potential of tetrahydro derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine derivatives, and how can yields be maximized?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step protocols. For example, 3-Trityl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is synthesized via:

  • Step 1 : Condensation of dimethoxymethane with amine precursors under reflux with 0.01 M HCl (79.5% yield).
  • Step 2 : Protection with trityl chloride in MeCN and TEA (78.4% yield).
  • Step 3 : Hydrogenation using Pd/C in MeOH (89% yield) .
    To maximize yields, optimize reaction time, solvent ratios (e.g., DCM/DMF 4:1), and catalyst loading. Phase-transfer catalysis (e.g., benzaldehyde with 5-bromopyridine-2,3-diamine) is also effective for halogenated derivatives .

Q. Which spectroscopic techniques are critical for characterizing imidazo[4,5-b]pyridine derivatives?

  • NMR : 1H/13C NMR resolves ring substitution patterns and confirms trityl protection (e.g., δ 7.2–7.4 ppm for trityl protons).
  • Mass Spectrometry : High-resolution MS validates molecular weights and fragmentation pathways, especially for brominated derivatives (e.g., [M+H]+ peaks at m/z 302 for 7-bromo-2-phenyl analogs).
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric accuracy for intermediates .

Q. How can initial biological screening guide the selection of imidazo[4,5-b]pyridine analogs for anticancer studies?

Screen derivatives against cancer cell lines (e.g., HCT116, MCF-7) using MTT assays. Prioritize compounds with IC50 values <1 µM. For example, 6-phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one showed submicromolar activity due to hydrogen-bonding interactions with DNA .

Advanced Research Questions

Q. How do substituent positions (e.g., N3 vs. C6) on the imidazo[4,5-b]pyridine scaffold influence antiproliferative activity?

The position of nitrogen atoms and substituents critically affects DNA/RNA binding. Derivatives with amino side chains at C2 (e.g., compound 6, IC50 = 0.3 µM) exhibit stronger G-quadruplex stabilization than those at C6. Regioisomers with N-atoms in the pyridine ring show 10-fold higher activity due to enhanced π-stacking and electrostatic interactions . Use molecular docking to predict binding modes and SAR-driven synthesis for optimization.

Q. How can contradictory spectral data for imidazo[4,5-b]pyridine derivatives be resolved?

Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example:

  • Tautomerism : Use variable-temperature NMR to distinguish between imidazole NH tautomers.
  • Residual Solvents : Employ HSQC or DEPT-135 experiments to differentiate solvent peaks from compound signals.
    Cross-validate with X-ray crystallography, as done for 7-bromo-2-phenyl derivatives to confirm bromine positioning .

Q. What strategies mitigate genotoxicity risks in imidazo[4,5-b]pyridine-based drug candidates?

Genotoxicity often stems from metabolic activation (e.g., N-hydroxylation by CYP1A2). Mitigation strategies include:

  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF3) at C7 to block metabolic hotspots.
  • Glucuronidation : Assess N-glucuronide metabolites (e.g., N2-glucuronide of PhIP) using LC-MS/MS to evaluate detoxification pathways .

Q. How can fluorescence properties of imidazo[4,5-b]pyridine derivatives be exploited for cellular imaging?

Derivatives with electron-deficient pyridine rings (e.g., ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate) exhibit solvatochromic shifts. Use time-resolved fluorescence microscopy to track cellular uptake, and modify ester groups to enhance quantum yields (e.g., λem = 450–500 nm in DMSO) .

Methodological Considerations

Q. What analytical workflows are recommended for resolving complex reaction mixtures during synthesis?

  • HPLC-PDA-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate intermediates.
  • TLC Monitoring : Employ silica plates with UV254 visualization for real-time reaction tracking (e.g., Rf = 0.1 for trityl-protected intermediates) .

Q. How can computational tools aid in designing imidazo[4,5-b]pyridine derivatives with enhanced kinase inhibition?

  • Docking Simulations : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, CDK2).
  • QSAR Models : Train models on IC50 data to prioritize substituents (e.g., -NH2 at C2 improves logP and H-bond donor capacity) .

Q. What protocols ensure reproducibility in scaling up imidazo[4,5-b]pyridine synthesis?

  • Batch Reactors : Maintain strict temperature control (±2°C) during exothermic steps (e.g., hydrogenation).
  • Purification : Use flash chromatography with gradients optimized for polar intermediates (e.g., 10–50% EtOAc/hexane) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.